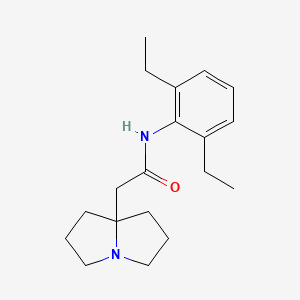![molecular formula C16H23N3O B14378433 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea is an organic compound with a complex structure that includes both urea and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea typically involves the reaction of diethylamine with an appropriate isocyanate to form the urea backbone. The imine group is introduced through a condensation reaction between an aldehyde and an amine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime.
Reduction: The imine group can be reduced to form an amine.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ureas.
Applications De Recherche Scientifique
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The urea group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea: Unique due to its specific combination of urea and imine groups.
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]carbamate: Similar structure but with a carbamate group instead of urea.
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]thiourea: Contains a thiourea group, which can alter its reactivity and biological properties.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea |
InChI |
InChI=1S/C16H23N3O/c1-5-19(6-2)16(20)18-14(4)12-13(3)17-15-10-8-7-9-11-15/h7-12H,5-6H2,1-4H3,(H,18,20)/b14-12+,17-13? |
Clé InChI |
VHEGQMMDFBJMED-WMLKXFTGSA-N |
SMILES isomérique |
CCN(CC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
SMILES canonique |
CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


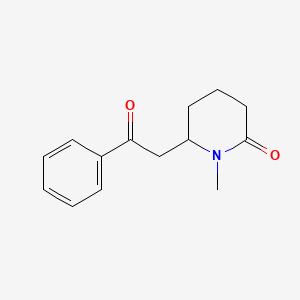
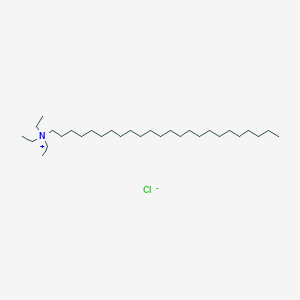
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
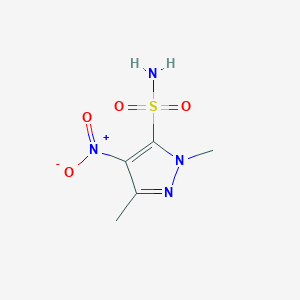
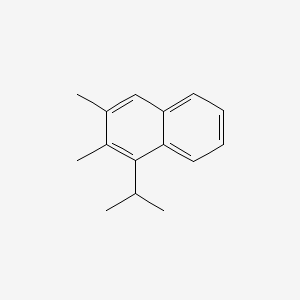
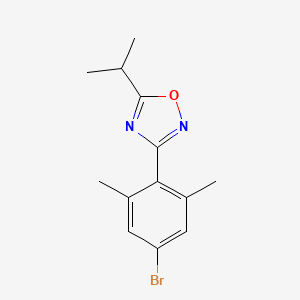
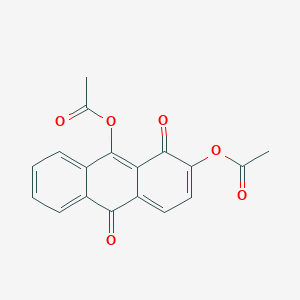
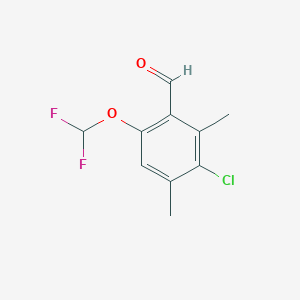
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
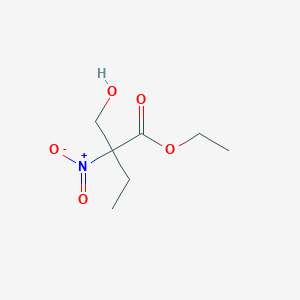
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)
